(4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

Properties

IUPAC Name |

(4-bromophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTJZOQKQJGUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643927 | |

| Record name | (4-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-08-1 | |

| Record name | (4-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its CAS number 898763-08-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

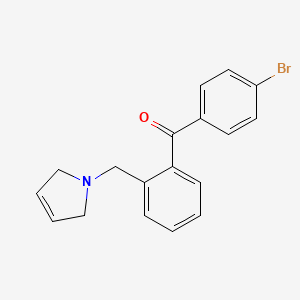

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a bromophenyl group and a dihydropyrrole moiety, which are essential for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of pyrrolidinones can exhibit significant cytotoxicity against various cancer cell lines. The presence of the bromophenyl group has been linked to enhanced activity due to its electron-withdrawing properties, which can stabilize reactive intermediates during metabolic processes .

- Antimicrobial Properties : The compound has demonstrated promising antimicrobial activity against several bacterial strains. The SAR studies suggest that the introduction of halogen atoms (like bromine) enhances the antibacterial potency of phenyl derivatives .

Anticancer Studies

In a recent study, compounds similar to this compound were tested for their cytotoxic effects on human cancer cell lines. Notably, the compound exhibited an IC50 value below 30 µM against A-431 (human epidermoid carcinoma) and U251 (human glioblastoma) cells. The mechanism of action was attributed to the interaction with Bcl-2 proteins, suggesting a pathway for inducing apoptosis in cancer cells .

Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated that it possesses significant bacteriostatic activity, with minimum inhibitory concentrations (MICs) ranging from 46.9 µg/mL to 93.7 µg/mL against various strains. The presence of the bromine atom was identified as a crucial factor in enhancing its antimicrobial properties .

Structure-Activity Relationship (SAR)

The SAR analysis highlights several critical factors influencing the biological activity of the compound:

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Increases cytotoxicity and antimicrobial activity |

| Dihydropyrrole Moiety | Essential for anticancer effects |

| Aromatic Ring Substitution | Modulates interactions with biological targets |

The presence of electron-withdrawing groups like bromine enhances reactivity and stability, making these compounds more effective in biological systems.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have indicated that compounds similar to (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exhibit significant antitumor properties. Research has shown that the incorporation of bromophenyl groups enhances the cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death .

3. Neuroprotective Effects

Research indicates potential neuroprotective effects of pyrrole-containing compounds. The presence of the pyrrolidine ring may enhance the ability of this compound to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative disease models .

Materials Science Applications

1. Organic Photovoltaics

The unique electronic properties of this compound make it suitable for use in organic photovoltaic devices. Its ability to act as an electron donor or acceptor can be harnessed to improve the efficiency of solar cells .

2. Conductive Polymers

This compound can be utilized as a building block for synthesizing conductive polymers. Its incorporation into polymer matrices enhances electrical conductivity and thermal stability, making it valuable for applications in flexible electronics .

Agricultural Chemistry Applications

1. Pesticide Development

Compounds with similar structures have been explored for their potential as pesticides. The bromophenyl moiety may contribute to increased potency against specific pests while reducing toxicity to non-target organisms .

2. Plant Growth Regulators

Studies suggest that derivatives of this compound could serve as plant growth regulators, promoting growth and improving crop yields under various environmental conditions .

Case Studies

Comparison with Similar Compounds

Pyrazole-Based Methanone Derivatives

Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Acta Crystallogr. E 2012, 68, o2586) and 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one (Acta Crystallogr. E 2012, 68, o2655–2656) share a bromophenyl group but differ in the heterocyclic core (pyrazole vs. dihydropyrrole) . Key distinctions include:

- Electronic Effects : The pyrazole ring introduces two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity compared to the single nitrogen in dihydropyrrole.

- Crystallographic Data : SHELX-refined structures () indicate tighter packing in pyrazole derivatives due to planar geometry, whereas the dihydropyrrole’s partial saturation may reduce crystallinity .

| Property | Target Compound | Pyrazole Analogs |

|---|---|---|

| Heterocycle | Dihydropyrrole | Pyrazole |

| Hydrogen Bond Acceptors | 1 (N) | 2 (N) |

| Crystallinity | Moderate (inferred) | High (reported) |

Positional Isomers

The safety data sheet for (3-bromophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone (CAS 898763-99-0) highlights the impact of bromine substitution position . The target compound’s 4-bromophenyl group vs. the isomer’s 3-bromophenyl group leads to:

- Steric and Electronic Differences : The para-substitution in the target compound allows for symmetrical resonance stabilization, whereas meta-substitution creates asymmetric charge distribution.

- Safety Profile : The isomer’s GHS data emphasize acute toxicity (Category 4), suggesting that bromine position may influence metabolic pathways .

Ether-Linked and Triazole Derivatives

Compounds like [4-(4-bromobutoxy)phenyl]phenylmethanone (CAS 101308-54-7) and [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]methanone () exhibit divergent substituents :

- Ether Linkage : The 4-bromobutoxy group introduces flexibility and lipophilicity, contrasting with the rigid dihydropyrrole-methyl group in the target compound.

| Feature | Target Compound | Triazole Analogue |

|---|---|---|

| Hydrogen Bond Capacity | Moderate (1 N) | High (2 N, triazole) |

| Lipophilicity (LogP inferred) | ~3.5 | ~4.2 (due to piperidinyl) |

Computational and Analytical Insights

- Topology Analysis : Electron density studies may reveal weaker aromaticity in dihydropyrrole versus pyrazole, affecting reactivity in substitution reactions.

Preparation Methods

Reaction of 4-Bromobenzoyl Chloride with Pyrrolinomethyl-substituted Benzene Derivative

This method involves the acylation of a pyrrolinomethyl-substituted benzene with 4-bromobenzoyl chloride.

- Reagents: 4-bromobenzoyl chloride, pyrrolinomethyl-substituted benzene derivative.

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

- Base: Triethylamine or similar base to neutralize HCl.

- Temperature: Room temperature to reflux conditions.

- Dissolve the pyrrolinomethyl-substituted benzene in THF.

- Slowly add 4-bromobenzoyl chloride while stirring.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, quench the reaction and extract the product using ethyl acetate.

- Purify the crude product through silica gel chromatography.

One-Pot Synthesis via Coupling Reactions

Another effective method involves a one-pot coupling reaction that combines multiple steps into a single reaction vessel.

- Reagents: 4-bromophenylboronic acid, a pyrrole derivative, and a coupling agent such as palladium catalyst (Pd(PPh3)2Cl2).

- Solvent: Toluene or DCM.

- Base: Potassium carbonate or sodium phosphate.

- Temperature: Elevated temperatures (80°C) for optimal reaction rates.

- Combine all reagents in a reaction flask.

- Heat the mixture while stirring under nitrogen atmosphere.

- Monitor the reaction by TLC until completion.

- After cooling, filter and wash the product with water and organic solvents.

- Purify using column chromatography.

Alternative Synthetic Routes

Additional synthetic routes have been explored, including:

Paal-Knorr Synthesis : This method involves forming the pyrrole moiety through cyclization reactions of suitable precursors followed by subsequent functionalization to yield the desired compound.

Friedel-Crafts Acylation : Utilizing Friedel-Crafts acylation to introduce the carbonyl group onto a substituted aromatic ring can also be an effective approach.

After synthesis, characterization of (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is crucial for confirming its structure and purity.

Analytical Techniques

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | To determine molecular structure and confirm purity |

| Mass Spectrometry (MS) | To ascertain molecular weight and identify fragments |

| Infrared Spectroscopy (IR) | To identify functional groups present in the compound |

Example Characterization Data

For instance, NMR spectra may show characteristic peaks corresponding to the bromine-substituted aromatic protons and those from the pyrrole ring, confirming successful synthesis.

The preparation of this compound can be achieved through various synthetic strategies involving acylation and coupling reactions. The choice of method may depend on available reagents, desired yield, and specific application requirements in medicinal chemistry or materials science.

Q & A

Q. Basic

- NMR/IR : Proton and carbon NMR confirm functional groups (e.g., methanone C=O at ~197 ppm in ¹³C-NMR), while IR identifies carbonyl stretches (~1650–1750 cm⁻¹) .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Software like SHELXL refines structures using intensity data, with validation via ORTEP-III for thermal ellipsoid visualization . For example, bond angles like C22–C21–C20 (118.1°) and torsional parameters (e.g., −175.1° for C19–C24–F4) are derived from refinement .

How can researchers resolve discrepancies in crystallographic data for bromophenyl methanones?

Advanced

Discrepancies may arise from twinning or near-centrosymmetric structures. Strategies include:

- Twinning analysis : Use Flack’s x parameter (superior to Rogers’ η) to detect inversion twins via least-squares refinement .

- Validation tools : Cross-check refinement metrics (e.g., R-factors) in SHELXL and compare with simulated data for similar compounds .

What reaction conditions optimize the yield of bromophenyl methanones?

Q. Advanced

- Catalyst optimization : Anhydrous AlCl₃ in CH₂Cl₂ maximizes electrophilic acylation efficiency .

- Stoichiometry control : A 4:1 acetone-to-substrate ratio prevents diketone byproducts in ketone syntheses .

- Purification : Gradient elution in column chromatography (e.g., cyclohexane → ethyl acetate) separates methanone products from brominated impurities .

How are solubility properties experimentally determined for this compound?

Q. Basic

- Solubility screening : Test solubility in ethanol, chloroform, and THF via saturation experiments, monitored by ¹H-NMR (e.g., deuterated solvent dissolution) .

- HPLC : Quantify solubility limits using reverse-phase columns (C18) with acetonitrile/water mobile phases .

What computational methods predict physicochemical properties of bromophenyl methanones?

Q. Advanced

- DFT calculations : Gaussian or ORCA software models molecular geometry, HOMO-LUMO gaps, and dipole moments. For example, bond lengths (e.g., C19–C20: 1.369 Å) align with SCXRD data .

- Solubility prediction : COSMO-RS simulations correlate partition coefficients (LogP) with experimental solubility in polar aprotic solvents .

How are synthetic byproducts identified and isolated during methanone synthesis?

Q. Advanced

- LC-MS : Detect brominated side products (e.g., di-acylated derivatives) via mass fragmentation patterns .

- Crystallographic screening : Twinned crystals or impurities are identified by anomalous intensity distributions in SCXRD datasets .

What safety protocols are recommended for handling this compound?

Q. Basic

- Storage : Store at −20°C under argon to prevent oxidation of the pyrrolomethyl group .

- PPE : Use nitrile gloves and fume hoods due to potential irritancy from brominated aromatic intermediates .

How is enantiomorph polarity validated in crystal structures?

Advanced

Flack’s x parameter, calculated during SHELXL refinement, determines absolute structure. Values near 0 (e.g., x = 0.02(3)) confirm correct enantiomorph assignment, avoiding false chirality in near-centrosymmetric systems .

What strategies improve crystallinity for SCXRD analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.